molecular formula C7H12O4 B12093258 Ethyl 2-methoxy-3-oxobutanoate CAS No. 129400-09-5

Ethyl 2-methoxy-3-oxobutanoate

Cat. No.: B12093258
CAS No.: 129400-09-5
M. Wt: 160.17 g/mol
InChI Key: DRZYDJCJGUTAQC-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-3-oxobutanoate is an organic compound with the molecular formula C7H12O4. It is a colorless liquid with a pleasant odor and is commonly used as an intermediate in organic synthesis. This compound is also known by other names such as ethyl 2-methoxy-3-oxobutyrate and this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methoxy-3-oxobutanoate can be synthesized through the esterification of 2-methoxy-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, this compound is produced by the reaction of ethyl acetoacetate with methanol in the presence of a base such as sodium methoxide. The reaction is carried out at elevated temperatures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Scientific Research Applications

Ethyl 2-methoxy-3-oxobutanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-3-oxobutanoate involves its conversion to reactive intermediates that can interact with various molecular targets. These intermediates can undergo nucleophilic addition or substitution reactions, leading to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Ethyl 2-methoxy-3-oxobutanoate is similar to other compounds such as ethyl acetoacetate and ethyl 2-methyl-3-oxobutanoate. it is unique in its ability to undergo specific substitution reactions due to the presence of the methoxy group. This makes it a valuable intermediate in the synthesis of complex organic molecules .

List of Similar Compounds

Properties

CAS No.

129400-09-5

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

ethyl 2-methoxy-3-oxobutanoate

InChI

InChI=1S/C7H12O4/c1-4-11-7(9)6(10-3)5(2)8/h6H,4H2,1-3H3

InChI Key

DRZYDJCJGUTAQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)OC

Origin of Product

United States

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